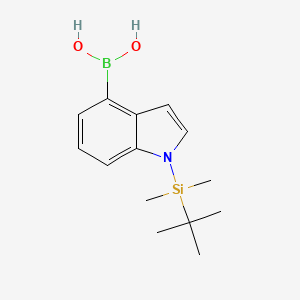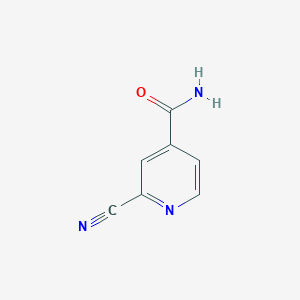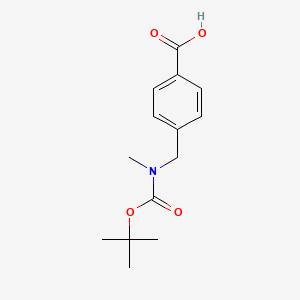
2-Methylpyridine-3,5-dicarboxylic acid
Descripción general
Descripción
2-Methylpyridine-3,5-dicarboxylic acid is a pyridine derivative . Pyridine derivatives are important structural motifs found in numerous bioactive molecules . They are in great demand as synthons for pharmaceutical products .
Chemical Reactions Analysis
The bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester has been studied . The reaction kinetics of bromination were explored, and a reaction kinetics model was established. The bromination reaction was found to be a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
The standard molar enthalpies of formation for gaseous pyridine-2,5-dicarboxylic acid and pyridine-2,6-dicarboxylic acid were derived from the standard molar enthalpies of combustion, in oxygen, at T = 298.15 K, measured by static bomb combustion calorimetry, and the standard molar enthalpies of sublimation, at 298.15 K, measured by Calvet microcalorimetry .Aplicaciones Científicas De Investigación
Metal–Organic Frameworks (MOFs)
2-Methylpyridine-3,5-dicarboxylic acid: is instrumental in the synthesis of MOFs . These frameworks are coordination networks with organic ligands containing metal cation nodes. They exhibit a variety of structures with potential applications in gas storage, catalysis, and more . The structural diversity of MOFs derived from this compound is significant due to the different metal ions and template molecules used in the synthesis, leading to unique topologies and thermal properties .
Energy Storage Devices
In the realm of energy storage, 2-Methylpyridine-3,5-dicarboxylic acid -based MOFs have been explored as active electrode materials for battery-supercapacitor hybrid devices . These hybrids aim to combine the high energy density of batteries with the high power density of supercapacitors, offering a promising solution for efficient energy storage and conversion .
Chemical Synthesis
The compound plays a key role in the bromination process, which is a critical step in the synthesis of various organic compounds, including imidazolinones . The bromination reaction involving this acid derivative is a radical-initiated process, essential for introducing bromine into organic molecules .
Environmental Science
The use of 2-Methylpyridine-3,5-dicarboxylic acid in MOFs also extends to environmental applications . MOFs can be engineered for carbon capture and storage, as well as for the removal of pollutants from water and air, making them valuable in addressing environmental challenges .
Materials Science
In materials science, the compound’s derivatives are used to create bi-linker organic webbing in MOFs, enhancing their conductivity and efficiency. This has implications for the development of advanced materials with specific electrical and structural properties .
Catalysis
The structural features of MOFs synthesized from 2-Methylpyridine-3,5-dicarboxylic acid make them suitable as catalysts in various chemical reactions. Their porous nature allows for a high degree of interaction with reactant molecules, facilitating catalytic processes .
Renewable Resources
Lastly, derivatives of 2-Methylpyridine-3,5-dicarboxylic acid are being considered as renewable resource-based alternatives to traditional monomers like terephthalic acid. This is particularly relevant in the synthesis of polyesters and other polymers, contributing to the development of sustainable materials .
Direcciones Futuras
Pyridine derivatives with diverse functional groups are important structural motifs found in numerous bioactive molecules. Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported, but there is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such methods.
Propiedades
IUPAC Name |
2-methylpyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-6(8(12)13)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGBPUBMNDUKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626633 | |
| Record name | 2-Methylpyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyridine-3,5-dicarboxylic acid | |
CAS RN |
89942-70-1 | |
| Record name | 2-Methylpyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the structure of 2-methylpyridine-3,5-dicarboxylic acid that makes it interesting for research?
A1: 2-Methylpyridine-3,5-dicarboxylic acid possesses a good triangle symmetrical structure. [] This symmetry makes it an ideal donator in the synthesis of coordination polymers, which are materials with various applications in fields like catalysis and material science.
Q2: How was 2-methylpyridine-3,5-dicarboxylic acid characterized in the study?
A2: The researchers used Infrared (IR) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy to confirm the successful synthesis and structural characteristics of the 2-methylpyridine-3,5-dicarboxylic acid. [] The spectral data obtained from these techniques aligned with the expected structure of the target compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)








![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)


